molecular formula C18H17N3O4S2 B11021741 Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11021741
M. Wt: 403.5 g/mol
InChI Key: MGZADCRUHOYVKO-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring structure Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethylthiazole with appropriate carboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .

Scientific Research Applications

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O4S2/c1-9-14(26-10(2)19-9)16(22)21-18-20-13(17(23)25-4)15(27-18)11-7-5-6-8-12(11)24-3/h5-8H,1-4H3,(H,20,21,22)

InChI Key

MGZADCRUHOYVKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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